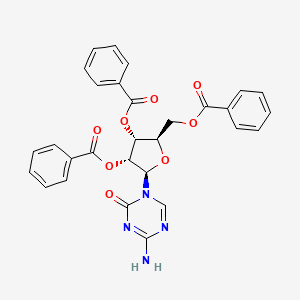
2',3',5'-Tri-o-benzoyl-5-azacytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tri-o-benzoyl-5-azacytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound is known for its potential anti-metabolic and anti-tumor activities. It functions by inhibiting DNA methyltransferases, enzymes that add methyl groups to DNA molecules, thereby affecting gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groups. This is achieved through benzoylation reactions using benzoyl chloride in the presence of a base such as pyridine. The azacytidine moiety is introduced through a series of reactions involving the substitution of the cytidine base with an azacytidine base .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-o-benzoyl-5-azacytidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different biological activities .
Scientific Research Applications
2’,3’,5’-Tri-o-benzoyl-5-azacytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its effects on DNA methylation and gene expression, making it valuable in epigenetics research.
Medicine: Due to its potential anti-tumor activity, it is investigated as a candidate for cancer therapy.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-o-benzoyl-5-azacytidine involves the inhibition of DNA methyltransferases. By inhibiting these enzymes, the compound prevents the addition of methyl groups to DNA, leading to changes in gene expression. This can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby exhibiting anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Zebularine: Another cytidine analog that inhibits DNA methyltransferases and has potential anti-tumor activity.
5-Azacytidine: A well-known cytidine analog used in cancer therapy for its ability to inhibit DNA methylation.
Decitabine: Similar to 5-azacytidine, it is used in the treatment of myelodysplastic syndromes and other cancers
Uniqueness
2’,3’,5’-Tri-o-benzoyl-5-azacytidine is unique due to its specific benzoyl protection groups, which may influence its solubility, stability, and biological activity compared to other cytidine analogs. These properties can make it more suitable for certain applications in research and therapy .
Properties
Molecular Formula |
C29H24N4O8 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1 |
InChI Key |
XMEBCSNOBVAIDQ-MOUTVQLLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















